molecular formula C12H18ClNO3 B11798242 (S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride

(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride

Cat. No.: B11798242
M. Wt: 259.73 g/mol
InChI Key: QILVKECRUNHJFY-YDALLXLXSA-N
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Description

(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a methoxyphenoxy group attached to a morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride typically involves the reaction of (S)-morpholine with 4-methoxyphenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
  • 4-(4-Methoxyphenoxymethyl)piperidine hydrochloride

Uniqueness

(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1

InChI Key

QILVKECRUNHJFY-YDALLXLXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC[C@@H]2CNCCO2.Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC2CNCCO2.Cl

Origin of Product

United States

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